molecular formula C19H18N2O4 B11028243 N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11028243
M. Wt: 338.4 g/mol
InChI Key: YZBYXZSBLONPSA-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a methylpropyl group, and a dioxo-dihydro-isoindole carboxamide moiety

Preparation Methods

The synthesis of N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxyphenyl Group: This step often involves a substitution reaction where a hydroxyphenyl group is introduced to the isoindole core.

    Attachment of the Methylpropyl Group: This can be done through an alkylation reaction.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions.

    Amidation: The carboxamide group can participate in amidation reactions to form new amide derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, affecting their function. The overall effect of the compound depends on its ability to modulate specific pathways in cells.

Comparison with Similar Compounds

N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds such as:

    N-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the methylpropyl group.

    N-(3-methoxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Has a methoxy group instead of a hydroxy group.

    N-(3-hydroxyphenyl)-2-(2-ethylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Has an ethylpropyl group instead of a methylpropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-11(2)10-21-18(24)15-7-6-12(8-16(15)19(21)25)17(23)20-13-4-3-5-14(22)9-13/h3-9,11,22H,10H2,1-2H3,(H,20,23)

InChI Key

YZBYXZSBLONPSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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